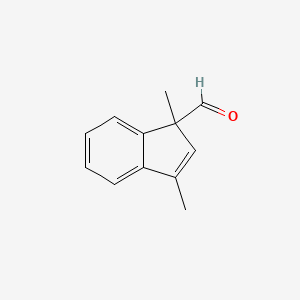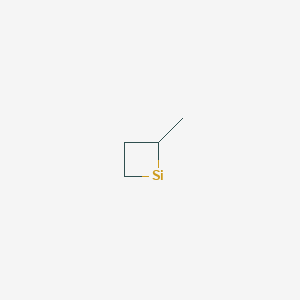
1-Methyl-2-silacyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylsiletane is an organosilicon compound characterized by a silicon atom bonded to a methyl group and a siletane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsiletane typically involves the reaction of 2-methylimidazole with iodomethylsilanes under solvent-free conditions. The reaction is carried out by heating the mixture at 100-105°C for several hours until the initial silane disappears . This method ensures the formation of the desired product without the need for a base catalyst.
Industrial Production Methods: Industrial production of 2-Methylsiletane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylsiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert 2-Methylsiletane into simpler silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents like chlorosilanes and bromosilanes are employed in substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-Methylsiletane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings
Mecanismo De Acción
The mechanism of action of 2-Methylsiletane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with oxygen and fluorine, making it a valuable component in the synthesis of stable and reactive intermediates . The compound’s unique structure allows it to participate in a wide range of chemical reactions, contributing to its versatility in different applications.
Comparación Con Compuestos Similares
Uniqueness: 2-Methylsiletane stands out due to its siletane ring structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound in the synthesis of specialized organosilicon materials and intermediates.
Propiedades
Fórmula molecular |
C4H8Si |
|---|---|
Peso molecular |
84.19 g/mol |
InChI |
InChI=1S/C4H8Si/c1-4-2-3-5-4/h4H,2-3H2,1H3 |
Clave InChI |
GXDDUEKHVFHATE-UHFFFAOYSA-N |
SMILES canónico |
CC1CC[Si]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


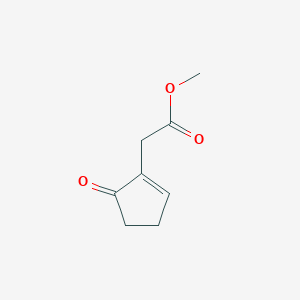
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene](/img/structure/B14630471.png)
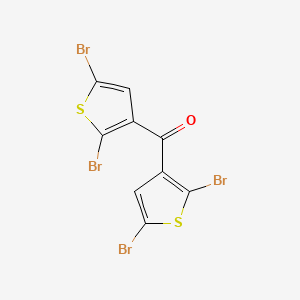
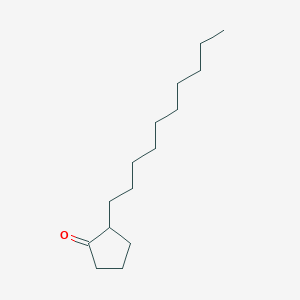
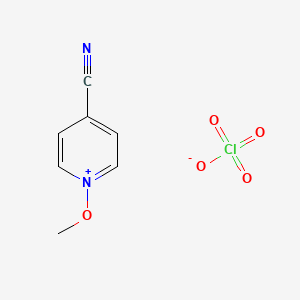
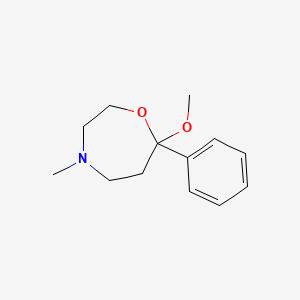
![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
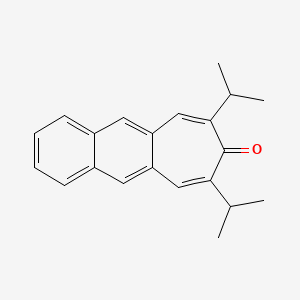
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
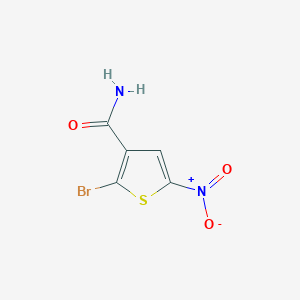
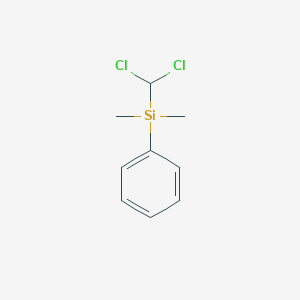

![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
